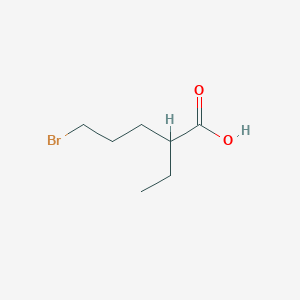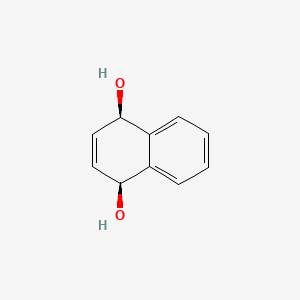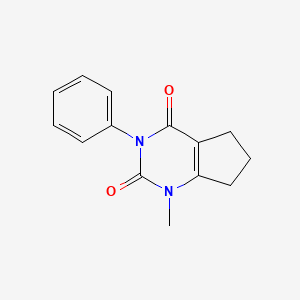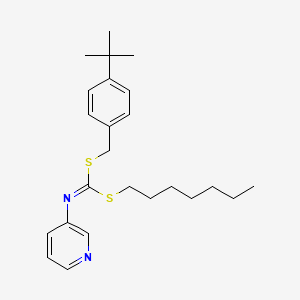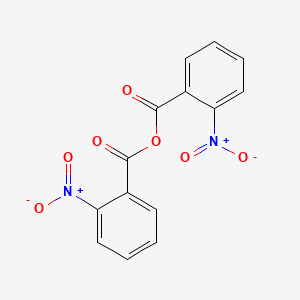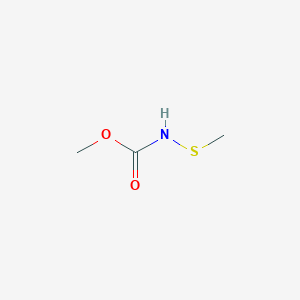
Methyl (methylsulfanyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (methylsulfanyl)carbamate: is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various industrial and pharmaceutical applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl (methylsulfanyl)carbamate can be synthesized through several methods. One common method involves the reaction of methanol with urea, resulting in the formation of methyl carbamate. This reaction is typically carried out under controlled conditions to ensure high yield and purity . Another method involves the reaction of ammonia with methyl chloroformate or dimethyl carbonate .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic processes. For example, the use of tin-catalyzed transcarbamoylation has been reported to be an efficient method for producing carbamates with high functional group tolerance . Additionally, the use of indium triflate as a catalyst has been shown to be effective in converting alcohols and urea into carbamates .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl (methylsulfanyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield corresponding amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl (methylsulfanyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various carbamate derivatives, which are important intermediates in the production of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme inhibition and protein modification. It has been shown to inhibit certain enzymes by forming stable carbamate adducts with active site residues .
Medicine: this compound derivatives are explored for their potential therapeutic applications. They are investigated as potential drugs for treating diseases such as cancer, epilepsy, and neurodegenerative disorders .
Industry: In the industrial sector, this compound is used in the production of polymers, textiles, and coatings. It is also employed as a reactive intermediate in the synthesis of various chemicals .
Wirkmechanismus
The mechanism of action of methyl (methylsulfanyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. It forms covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is often mediated through the formation of carbamate adducts, which stabilize the enzyme-inhibitor complex . Additionally, this compound can modulate receptor activity by binding to specific receptor sites, thereby influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Ethyl carbamate:
Phenyl carbamate: This compound is another carbamate derivative with distinct properties and uses in organic synthesis and medicinal chemistry.
Uniqueness: Methyl (methylsulfanyl)carbamate is unique due to its specific chemical structure, which imparts distinct reactivity and stability. Its ability to form stable carbamate adducts with enzymes and receptors makes it valuable in both research and industrial applications. Additionally, its versatility in undergoing various chemical reactions and its potential therapeutic applications set it apart from other carbamate derivatives .
Eigenschaften
CAS-Nummer |
41744-82-5 |
|---|---|
Molekularformel |
C3H7NO2S |
Molekulargewicht |
121.16 g/mol |
IUPAC-Name |
methyl N-methylsulfanylcarbamate |
InChI |
InChI=1S/C3H7NO2S/c1-6-3(5)4-7-2/h1-2H3,(H,4,5) |
InChI-Schlüssel |
DBROFCUBZSXYLG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


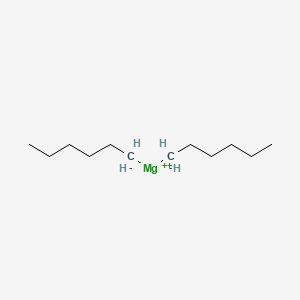
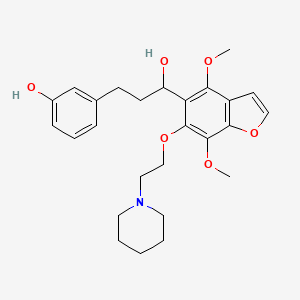
![Trimethyl[(3-phenylprop-1-en-1-yl)oxy]silane](/img/structure/B14670858.png)
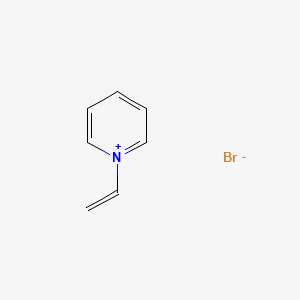
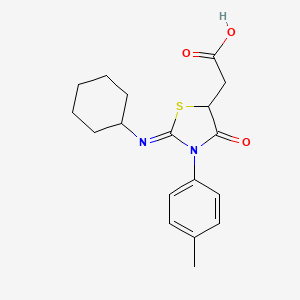
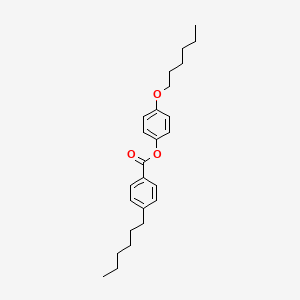
phosphanium iodide](/img/structure/B14670901.png)
![Benzene, [1-(2-propenyloxy)ethenyl]-](/img/structure/B14670908.png)
